molecular formula C25H24N2O3 B15345236 6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 24460-07-9

6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B15345236
CAS No.: 24460-07-9
M. Wt: 400.5 g/mol
InChI Key: YDRFEYUCIQSKNK-UHFFFAOYSA-N
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Description

6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is a spirocyclic compound characterized by a fused isobenzofuran-xanthene core. The molecule features a diethylamino group at the 6' position and a methylamino group at the 2' position (Figure 1). Its molecular formula is C32H38N2O3, with a molecular weight of 498.66 g/mol . The spiro architecture imparts rigidity to the structure, which is critical for applications in fluorescence and photophysical studies. The compound’s InChIKey (QZQJXFLJMMBZPQ-UHFFFAOYSA-N) and SMILES notation (C1OC2=CC=CC=C2C13C4=C(C=CC(=C4)N(CC)CC)C5=CC=CC=C5O3)N(C)C ) confirm its stereoelectronic configuration.

The compound’s lactone ring (C-O bond length: ~1.516 Å) exhibits structural strain, as evidenced by X-ray crystallography of analogous spiro compounds . This strain influences its reactivity, particularly in ring-opening reactions under specific conditions (e.g., pH changes or metal ion interactions) .

Properties

CAS No.

24460-07-9

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

6'-(diethylamino)-2'-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C25H24N2O3/c1-4-27(5-2)17-11-12-20-23(15-17)29-22-13-10-16(26-3)14-21(22)25(20)19-9-7-6-8-18(19)24(28)30-25/h6-15,26H,4-5H2,1-3H3

InChI Key

YDRFEYUCIQSKNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step reactions. One common method includes the reaction of lawsone, naphthols, and aldehydes or isatins or ninhydrin in the presence of homogeneous and heterogeneous catalysts under different conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in cell imaging and tracking due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including anti-tumor and anti-viral activities.

    Industry: Utilized in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of 6’-(Diethylamino)-2’-(methylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, making it useful in imaging and diagnostic applications. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6'-Diethylamino, 2'-methylamino C32H38N2O3 498.66 Moderate hydrophilicity; fluorescence quenched in closed spiro form
6'-(Diethylamino)-2'-(octylamino) analog 6'-Diethylamino, 2'-octylamino C32H38N2O3 498.66 Increased hydrophobicity; enhanced lipid membrane permeability
2'-(Dibenzylamino)-6'-(diethylamino) analog 6'-Diethylamino, 2'-dibenzylamino C39H36N2O3 580.71 High steric bulk; red-shifted absorbance due to extended conjugation
3',6'-bis(Diethylamino)-2-(trifluoromethylphenyl) analog 3',6'-Diethylamino, 2-CF3Ph C34H31F3N2O3 586.27 Electron-withdrawing CF3 group enhances photostability; λem = 580 nm
6'-(Diethylamino)-2'-(dioctylamino) analog 6'-Diethylamino, 2'-dioctylamino C40H54N2O3 634.87 Extreme hydrophobicity; used in non-polar solvent-based assays

Photophysical Properties

  • Target Compound : Exhibits a closed spiro form with minimal fluorescence, typical of rhodamine analogs. Fluorescence activation occurs via lactone ring opening, often induced by protons or metal ions .
  • Chlorophenyl-Substituted Analog (CAS 72389-79-8): Shows a 20 nm red shift in emission compared to the target compound due to the electron-withdrawing chloro group enhancing conjugation .
  • Trifluoromethylphenyl-Substituted Analog (Compound 10 in ): Displays higher quantum yield (Φ = 0.45) and molar absorptivity (ε = 78,000 M⁻¹cm⁻¹) than the target compound (Φ ≈ 0.30; ε ≈ 65,000 M⁻¹cm⁻¹) due to the CF3 group’s inductive effects .

Biological Activity

6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one, a complex organic compound, has garnered attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spiro structure that combines features from both xanthene and isobenzofuran chemistries. Its molecular formula is C32H27F3N2O3C_{32}H_{27}F_3N_2O_3 with a molecular weight of approximately 462.54 g/mol. The presence of diethylamino and methylamino groups enhances its solubility and interaction capabilities with biological targets.

Structural Features

FeatureDescription
Molecular Formula C32H27F3N2O3C_{32}H_{27}F_3N_2O_3
Molecular Weight 462.54 g/mol
Functional Groups Diethylamino, Methylamino, Spiro linkage

The biological activity of 6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate various biological pathways through the following mechanisms:

  • Receptor Binding : The compound exhibits binding affinity to specific receptors, which may lead to alterations in signal transduction pathways.
  • Enzyme Modulation : Interaction with certain enzymes can influence metabolic processes, potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of inflammatory mediators.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Cell Proliferation Assays : A study evaluated the impact of the compound on cell proliferation using the sulforhodamine B assay. Results indicated a dose-dependent inhibition of cell growth in tested cancer cell lines, suggesting its potential as an anticancer agent.
  • Binding Affinity Studies : Interaction studies demonstrated that 6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one binds effectively to specific receptors involved in cellular signaling, highlighting its potential in drug development.
  • Comparative Analysis with Similar Compounds :
Compound NameBiological ActivityUnique Characteristics
7-Anilino-3-diethylamino-6-methyl-fluoranFluorescent propertiesUsed in dye applications
4-DiethylaminobenzaldehydeReagent in organic synthesisCommonly used in synthetic chemistry
4-TrifluoromethylanilineElectron-withdrawing effectsSignificant impact on chemical reactivity

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